(5E)-1-butyl-5-[(piperidin-1-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
1-BUTYL-5-[(Z)-1-(PIPERIDINOAMINO)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE is a complex organic compound with a unique structure that includes a piperidinoamino group and a thioxodihydro-pyrimidinedione core
Preparation Methods
The synthesis of 1-BUTYL-5-[(Z)-1-(PIPERIDINOAMINO)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidinedione core, followed by the introduction of the butyl and piperidinoamino groups. Reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
1-BUTYL-5-[(Z)-1-(PIPERIDINOAMINO)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of dihydro derivatives.
Scientific Research Applications
1-BUTYL-5-[(Z)-1-(PIPERIDINOAMINO)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-BUTYL-5-[(Z)-1-(PIPERIDINOAMINO)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. The piperidinoamino group can interact with enzymes or receptors, modulating their activity. The thioxodihydro-pyrimidinedione core may also play a role in binding to biological molecules, affecting various cellular pathways .
Comparison with Similar Compounds
1-BUTYL-5-[(Z)-1-(PIPERIDINOAMINO)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE can be compared with similar compounds such as:
(5E)-1-Butyl-5-({[3-(diethylamino)propyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: This compound has a similar core structure but different substituents, leading to variations in its chemical and biological properties.
1-Butyl-5-[(1-piperidinylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: This compound is closely related and shares many properties, but slight differences in structure can result in different reactivity and applications.
Properties
Molecular Formula |
C14H22N4O2S |
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Molecular Weight |
310.42 g/mol |
IUPAC Name |
1-butyl-6-hydroxy-5-[(E)-piperidin-1-yliminomethyl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C14H22N4O2S/c1-2-3-9-18-13(20)11(12(19)16-14(18)21)10-15-17-7-5-4-6-8-17/h10,20H,2-9H2,1H3,(H,16,19,21)/b15-10+ |
InChI Key |
AZDYKCKZFJAILO-XNTDXEJSSA-N |
Isomeric SMILES |
CCCCN1C(=C(C(=O)NC1=S)/C=N/N2CCCCC2)O |
Canonical SMILES |
CCCCN1C(=C(C(=O)NC1=S)C=NN2CCCCC2)O |
Origin of Product |
United States |
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